5,7-Dihydroxy-2,2-dimethylchroman-4-one 5,7-Dihydroxy-2,2-dimethylchroman-4-one
Brand Name: Vulcanchem
CAS No.: 883-09-0
VCID: VC3906417
InChI: InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3
SMILES: CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

5,7-Dihydroxy-2,2-dimethylchroman-4-one

CAS No.: 883-09-0

Cat. No.: VC3906417

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-2,2-dimethylchroman-4-one - 883-09-0

Specification

CAS No. 883-09-0
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Standard InChI InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3
Standard InChI Key JFWGYKRUMPKNKF-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C
Canonical SMILES CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5,7-dihydroxy-2,2-dimethylchroman-4-one consists of a chroman-4-one skeleton (benzopyran-4-one) with two methyl groups at C₂ and hydroxyl groups at C₅ and C₇. X-ray crystallography of related compounds confirms a half-chair conformation in the pyran ring, with torsion angles of −17.9° (C₁–C₂–C₃–C₄) and 20.2° (C₅–C₆–C₇–O₁) . Intramolecular hydrogen bonding between the ketone oxygen (O₄) and the phenolic hydroxyl (O₅–H) stabilizes the structure, forming an S(6) ring motif .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₁H₁₂O₄
Molecular weight208.21 g/mol
Melting point501–502 K
Hydrogen bond (O₄⋯H–O₅)2.65 Å
Pyran ring conformationHalf-chair

Spectroscopic Characterization

  • NMR: The phenolic hydroxyl protons resonate at δ 5.81 (OH-7) and δ 12.05 (OH-5) in DMSO-d₆, with downfield shifts attributable to hydrogen bonding . Methyl groups at C₂ appear as singlets at δ 1.41 (6H) .

  • MS: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z 208 ([M⁺], 39%) and fragments at m/z 193 ([M–CH₃]⁺, 40.5%) .

Synthesis and Derivatization

Synthetic Routes

The compound is synthesized via acid-catalyzed cyclization of 2′,4′,6′-trihydroxy-3′,5′-dimethylacetophenone. A representative protocol involves refluxing the precursor in 6 M HCl, followed by purification via column chromatography (hexane:ethyl acetate, 2:1) . Yields typically range from 17% to 35% .

Alkoxy Derivatives

Regioselective alkylation at C₇ generates bioactive analogues:

  • 7-O-Ethyl derivative: Synthesized using ethyl iodide/K₂CO₃ in acetone, yielding 7-ethoxy-8-methoxy-2,2-dimethylchroman-4-one .

  • 7-O-Methyl derivative: Produced via methylation with dimethyl sulfate, exhibiting antifungal activity against Fusarium solani (EC₅₀ = 12 µM) .

Table 2: Alkoxy Derivatives and Bioactivity

DerivativeAntifungal EC₅₀ (µM)Target Pathogen
7-Methoxy12.0 ± 1.2Fusarium solani
7-Ethoxy-8-methoxy18.5 ± 2.1Colletotrichum gloeosporioides
6,7-Dimethoxy24.3 ± 3.4Aspergillus flavus

Biological Activities and Mechanisms

Antifungal Activity

5,7-Dihydroxy-2,2-dimethylchroman-4-one derivatives inhibit fungal mitochondrial voltage-dependent anion channels (VDACs). Molecular docking studies reveal binding affinities (Vina scores) of −6.4 to −7.0 against F. solani VDACs, disrupting ion transport and inducing apoptosis .

Applications in Medicinal Chemistry

Pharmacophore Optimization

The chroman-4-one scaffold is leveraged to design inhibitors of SIRT2 (a deacetylase implicated in cancer). 6-Methoxy-3-phenylchroman-4-one derivatives demonstrate selective SIRT2 inhibition (IC₅₀ = 1.6 µM), suppressing proliferation in MCF-7 and A549 cells .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances the bioavailability of 7-O-alkyl derivatives, achieving sustained release over 72 hours in vitro .

Future Perspectives

  • Targeted Modifications: Introducing fluorinated or sulfonamide groups at C₃/C₆ could improve blood-brain barrier penetration for neurodegenerative applications.

  • Combination Therapies: Co-administering chroman-4-one derivatives with checkpoint inhibitors (e.g., anti-PD-1) may synergize anticancer effects.

  • Biosynthetic Pathways: Heterologous expression in Saccharomyces cerevisiae could enable sustainable production via engineered polyketide synthases.

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